2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine - 2034457-89-9

2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine

Catalog Number: EVT-3052307
CAS Number: 2034457-89-9
Molecular Formula: C14H17N5
Molecular Weight: 255.325
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Mechanism of Action: Given the structure of 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine, it could potentially interact with biological targets like enzymes, receptors, or DNA. Similar compounds in the provided papers demonstrate mechanisms like receptor agonism [, ], antagonism [, ], enzyme inhibition [, ], and DNA intercalation [].

    • Exploring its potential to modulate enzyme activity, for example, kinases [, ] or phosphatases, which are crucial for various cellular processes.
    • Investigating its binding affinity for specific receptors, such as dopamine receptors [, ], serotonin receptors [], or adrenergic receptors, to understand its potential neurological effects.

Materials Science

  • Physical and Chemical Properties Analysis: The presence of nitrogen atoms with lone pairs of electrons in the molecule could lead to interesting electronic and optical properties. Additionally, the aromatic rings might impart rigidity and planarity to the molecule, potentially influencing its packing in the solid state [].

Applications
  • Exploring its ability to form coordination complexes with metal ions, which could lead to materials with catalytic or magnetic properties [, ].

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist discovered through structure-based drug design. [] It demonstrates high metabolic stability, solubility, and suitability for multiple administration routes, making it a promising candidate for the acute treatment of migraine. []
  • Relevance: Though possessing a more complex structure, HTL22562 shares the core structural motif of a piperazine ring substituted with a pyridyl group with 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine. [] The presence of this shared motif suggests potential exploration of similar chemical space for CGRP receptor modulation.

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide (NGB 2904)

  • Compound Description: NGB 2904 is a selective dopamine D3 receptor antagonist. [] In preclinical models, it was found to attenuate the discriminative and reinforcing effects of cocaine without displaying cocaine-like effects. []
  • Relevance: NGB 2904, while structurally distinct in its core scaffold, shares the 4-arylpiperazine moiety with 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine. [] This structural similarity suggests the 4-arylpiperazine moiety as a potential pharmacophore for exploring biological activity, particularly related to dopamine D3 receptors.

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide (CJB 090)

  • Compound Description: CJB 090 acts as a partial agonist at dopamine D3 receptors. [] Preclinical studies have shown its potential to attenuate the discriminative and reinforcing effects of cocaine, highlighting its potential as a pharmacological tool and a lead compound for developing novel treatments for cocaine addiction. []
  • Relevance: Like 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine, CJB 090 contains both a 4-arylpiperazine moiety and a 2-pyridyl substituent. [] This overlap in key structural elements suggests a potential connection in their pharmacological profiles and highlights the importance of these groups for interacting with dopamine D3 receptors.

6-({4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline (WAY-207024)

  • Compound Description: WAY-207024 is a potent, orally active GnRH receptor antagonist that effectively lowers rat plasma LH levels. [] Its development focused on improving the pharmaceutical properties of a highly insoluble lead compound. []
  • Relevance: WAY-207024 incorporates a piperazine ring within its structure, highlighting the significance of this moiety in various pharmacological contexts, although it lacks the direct pyridyl substitution seen in 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine. []

N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)

  • Compound Description: BMS-354825 is a dual Src/Abl kinase inhibitor demonstrating potent antiproliferative activity against hematological and solid tumor cell lines. [] It exhibits oral activity and has shown complete tumor regressions in a K562 xenograft model of chronic myelogenous leukemia (CML) with low toxicity. []
  • Relevance: BMS-354825, while possessing a distinct core structure, shares the common structural feature of a substituted piperazine ring with 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine. [] This similarity emphasizes the relevance of the piperazine moiety in medicinal chemistry, even across different pharmacological targets.

N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

  • Compound Description: These novel derivatives, designed as potential anti-tubercular agents, display significant activity against Mycobacterium tuberculosis H37Ra. [] Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM. []
  • Relevance: These derivatives bear a striking structural resemblance to 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine, featuring a pyridyl-piperazine core with an aryl substituent on the piperazine nitrogen. [] The primary difference lies in the replacement of the 2-methylpyrazine with a benzamide group. This close structural similarity suggests a shared pharmacophoric element and underscores the importance of the pyridyl-piperazine moiety in potentially interacting with mycobacterial targets.

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])

  • Compound Description: S 18126 is a potent and selective dopamine D4 receptor antagonist. [] Despite its high selectivity for the D4 receptor in vitro, its in vivo effects at high doses suggest residual antagonist actions at D2 (or D3) receptors. []
  • Relevance: Similar to 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine, S 18126 contains a 4-arylpiperazine structural motif, although the aryl group and the rest of the molecule differ significantly. [] The presence of this shared motif highlights the importance of exploring variations of aryl substituents on the piperazine ring for modulating dopamine receptor activity.

3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

  • Compound Description: NVP-BGJ398 acts as a potent and selective inhibitor of fibroblast growth factor receptor tyrosine kinases 1, 2, and 3 (FGFR1, FGFR2, FGFR3). [] Notably, it has shown significant antitumor activity in RT112 bladder cancer xenografts models overexpressing wild-type FGFR3, supporting its potential as a novel anticancer agent. []
  • Relevance: NVP-BGJ398, while structurally distinct in its core scaffold, shares the common structural feature of a substituted piperazine ring with 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine. [] This similarity underscores the importance of piperazine derivatives in drug design across a wide range of therapeutic areas, including oncology.

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

  • Compound Description: GLPG1690 represents a first-in-class autotaxin inhibitor. [] By inhibiting autotaxin, it effectively reduces lysophosphatidic acid (LPA) levels in plasma, suggesting therapeutic potential for idiopathic pulmonary fibrosis. []
  • Relevance: GLPG1690 and 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine share the common structural feature of a substituted piperazine ring. [] The presence of this moiety in both compounds highlights its versatility in medicinal chemistry and its potential for interacting with a variety of biological targets.

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

  • Compound Description: K-604 is a potent, water-soluble acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with 229-fold selectivity for human ACAT-1 over human ACAT-2. [] Its development overcame solubility and oral absorption limitations of previous ACAT inhibitors, making it a promising clinical candidate for diseases involving ACAT-1 overexpression. []
  • Relevance: Similar to 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine, K-604 contains a substituted piperazine ring. [] While their core structures differ, the presence of this shared motif suggests the importance of exploring piperazine derivatives for modulating diverse biological targets, including enzymes like ACAT-1.

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

  • Compound Description: TZB-30878 exhibits dual activity as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist. [] This pharmacological profile makes it a potential therapeutic agent for diarrhea-predominant irritable bowel syndrome (d-IBS), as demonstrated by its ability to normalize stress-induced defecation in an IBS-like rat model. []
  • Relevance: TZB-30878, although structurally distinct overall, shares the 4-arylpiperazine moiety with 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine. [] This structural similarity emphasizes the role of the 4-arylpiperazine unit in influencing biological activity and suggests its potential relevance for targeting serotonin receptors.

FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene]

  • Compound Description: FMPD is a potential antipsychotic drug candidate with high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. [] It exhibits lower affinity for histamine H1 and 5-HT2C receptors compared to olanzapine, potentially resulting in a reduced risk of certain side effects. []
  • Relevance: FMPD and 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine share the common structural motif of a substituted piperazine ring. [] This shared feature highlights the significance of piperazine derivatives in the development of CNS-active drugs, despite the differences in their core structures.

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364)

  • Compound Description: MK-0364 is a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. [, ] It has shown promising results in preclinical studies for obesity treatment, effectively reducing food intake and weight gain in rodents. []
  • Relevance: While significantly different in overall structure, MK-0364 and 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine both incorporate a pyridyl group within their structures. [, ] This shared feature suggests a potential, albeit indirect, connection in their pharmacological profiles and underscores the importance of pyridyl moieties in medicinal chemistry.

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635)

  • Compound Description: WAY-100635 is a high-affinity ligand for the 5-HT1A receptor. [] It has been used as a template for developing potential SPECT ligands targeting the 5-HT1A receptor, although modifications to the cyclohexyl moiety led to decreased brain uptake and specificity. []
  • Relevance: WAY-100635 and 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine share the 4-arylpiperazine and pyridyl structural motifs. [] This structural similarity, although within different molecular frameworks, emphasizes the importance of these moieties in pharmaceutical research, particularly for targeting serotonin receptors.
  • Compound Description: This compound is a 5-HT1A receptor antagonist. [, ]
  • Relevance: This compound and 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine both possess a pyridyl group and a substituted piperazine ring within their structures. [, ]

N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides

  • Compound Description: These novel benzothiazole-piperazine hybrids exhibit multifunctional properties relevant to Alzheimer's disease (AD) treatment, including AChE and Aβ1-42 aggregation inhibition, neuroprotection, and cognition-enhancing effects. []
  • Relevance: Similar to 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine, these compounds contain a substituted piperazine ring. [] Although their core structures differ, this shared feature highlights the versatility of the piperazine moiety in drug design and its potential for targeting various biological pathways relevant to AD.
  • Compound Description: PSNCBAM-1 is an allosteric modulator of the cannabinoid CB1 receptor. [] Analogues with modifications at the 2-aminopyridine moiety and the 4-chlorophenyl position showed comparable potency to PSNCBAM-1. []
  • Relevance: PSNCBAM-1 and its analogues, while structurally distinct from 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine, highlight the significance of substituted pyridines in medicinal chemistry, particularly for targeting the CB1 receptor. []

(2R)-2-(3-{3-[(4-Methoxyphenyl)carbonyl]-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl}phenoxy)butanoic acid (MK-0533)

  • Compound Description: MK-0533 is a novel selective peroxisome proliferator-activated receptor gamma (PPARgamma) modulator developed for type 2 diabetes mellitus (T2DM). [] MK-0533 displayed a reduced potential for adverse effects compared to full PPARgamma agonists while maintaining antidiabetic efficacy. []
  • Relevance: Although structurally different from 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine, MK-0533 highlights the continued research and development of new chemical entities for treating metabolic disorders like T2DM. []

4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and its analogues

  • Compound Description: This series of compounds exhibits potent dopamine D2/D3 agonist activity and iron-chelating properties. [] These dual-action compounds demonstrate potential for both symptomatic and neuroprotective therapy for Parkinson's disease (PD). []
  • Relevance: These compounds, while structurally distinct from 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine, highlight the ongoing research for developing multifunctional drugs for complex neurological disorders like PD, often involving dopamine receptor modulation and neuroprotective strategies. []

Properties

CAS Number

2034457-89-9

Product Name

2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine

IUPAC Name

2-methyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyrazine

Molecular Formula

C14H17N5

Molecular Weight

255.325

InChI

InChI=1S/C14H17N5/c1-12-10-15-11-14(17-12)19-8-6-18(7-9-19)13-4-2-3-5-16-13/h2-5,10-11H,6-9H2,1H3

InChI Key

KOYUKPKGHSPLHF-UHFFFAOYSA-N

SMILES

CC1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.